8-Bromoquinolin-5-ol
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Overview
Description
8-Bromoquinolin-5-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary targets of 8-Bromoquinolin-5-ol are yet to be fully identified. Compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to this compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hydroxyquinoline derivatives interact with their targets to exert their biological effects . For instance, they can bind to proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities . These compounds can potentially be used to develop potent lead compounds with good efficacy and low toxicity .
Pharmacokinetics
The compound’s molecular weight (22406) and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given the biological activities of structurally similar compounds, it can be hypothesized that this compound may have antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which affords this compound . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and stirring for a specific duration to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in this compound can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include reduced quinoline derivatives with different functional groups.
Scientific Research Applications
8-Bromoquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It also serves as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound of 8-Bromoquinolin-5-ol, known for its antimicrobial and chelating properties.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced biological activity due to the presence of two bromine atoms.
8-Chloroquinolin-5-ol: A similar compound with a chlorine atom instead of bromine, exhibiting different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 8-position enhances its ability to participate in various chemical reactions and increases its potency in biological assays compared to its unsubstituted counterpart .
Properties
IUPAC Name |
8-bromoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDUEAPSAXAQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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